2,4-Dimethyl-3,5-dinitroaniline
Overview
Description
2,4-Dimethyl-3,5-dinitroaniline is an organic compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) and an aniline group (-NH2) attached to a benzene ring. The compound is known for its applications in various industrial processes, particularly in the production of herbicides and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-3,5-dinitroaniline can be synthesized through the nitration of 2,4-dimethylanilineThe reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in a continuous-flow microreactor system. This method allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes. The continuous-flow microreactor system also minimizes the use of solvents and reduces waste generation .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,4-Dimethyl-3,5-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide resistance.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Widely used in the production of herbicides, particularly in agriculture to control weed growth.
Mechanism of Action
The primary mechanism of action of 2,4-Dimethyl-3,5-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing the polymerization of microtubules, which are essential for cell division. This disruption of microtubule formation leads to cell cycle arrest and ultimately cell death. This mechanism is particularly effective in plants, making the compound a potent herbicide .
Comparison with Similar Compounds
2,4-Dimethyl-3,5-dinitroaniline is part of the dinitroaniline family, which includes several similar compounds:
- 2,3-Dinitroaniline
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Uniqueness
Compared to other dinitroanilines, this compound is unique due to the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This structural difference can influence its chemical reactivity and biological activity, making it particularly effective as a herbicide .
Properties
IUPAC Name |
2,4-dimethyl-3,5-dinitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-4-6(9)3-7(10(12)13)5(2)8(4)11(14)15/h3H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGFBPDRXHWHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1N)[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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